molecular formula C9H9FO3 B2699666 3-Fluoro-4-(methoxymethyl)benzoic acid CAS No. 477199-79-4

3-Fluoro-4-(methoxymethyl)benzoic acid

Cat. No.: B2699666
CAS No.: 477199-79-4
M. Wt: 184.166
InChI Key: RTMKJBUFKULHHT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Organic Synthesis

Fluorinated aromatic carboxylic acids represent a cornerstone class of building blocks in modern organic synthesis, particularly in the fields of medicine, agrochemicals, and materials science. hokudai.ac.jp The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. hokudai.ac.jp These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorine a favored element in drug design.

The strategic placement of a fluorine atom on an aromatic ring, combined with a carboxylic acid group, provides a versatile scaffold for chemical elaboration. The carboxylic acid can be readily converted into a wide array of other functional groups, such as esters, amides, and acyl halides, enabling its use in a multitude of coupling reactions. researchgate.net Researchers have successfully synthesized a variety of novel fluorine-containing aromatic carboxylic acids from readily available starting materials, underscoring their role as promising building blocks for creating pharmaceuticals and highly functional materials. hokudai.ac.jp

Rationale for Dedicated Academic Investigation into 3-Fluoro-4-(methoxymethyl)benzoic acid

The specific structure of this compound combines three key functional groups on a benzene (B151609) ring: a fluorine atom, a carboxylic acid, and a methoxymethyl group. The rationale for its investigation stems from the unique interplay of these components. The fluorinated benzoic acid moiety is a well-established pharmacophore found in numerous active pharmaceutical ingredients (APIs). For instance, related structures like 3-Fluoro-4-(trifluoromethyl)benzoic acid are crucial intermediates in the synthesis of potassium channel openers for treating epilepsy. ossila.com

The methoxymethyl group at the 4-position is of particular interest as it can serve as a bioisostere for other functional groups, potentially modifying the compound's solubility, metabolic profile, and interaction with biological systems. The ether linkage within the methoxymethyl group can act as a hydrogen bond acceptor, influencing molecular conformation and binding. Therefore, dedicated investigation into this compound is warranted to explore its potential as a novel building block for creating new chemical entities with tailored properties for medicinal chemistry and materials science applications.

Overview of Synthetic Challenges and Strategic Opportunities for this compound Derivatives

The synthesis of this compound and its derivatives presents distinct challenges and opportunities. A primary challenge lies in the regioselective introduction of the three different substituents onto the aromatic ring. Multi-step synthetic sequences are typically required, often starting from precursors that already contain one or two of the desired groups.

For example, a potential synthetic route could involve the fluorination and subsequent functionalization of a toluene (B28343) derivative. The synthesis of the related 3-fluoro-4-methyl-benzoic acid has been achieved from 2-fluoro-4-bromotoluene via Grignard reaction and carboxylation. prepchem.com A subsequent step would be required to transform the methyl group into a methoxymethyl group, for instance, through bromination followed by nucleophilic substitution with methoxide (B1231860). A procedure for converting a 4-bromomethylbenzoic acid to a 4-methoxymethylbenzoic acid via nucleophilic substitution with a methanolic solution of potassium hydroxide (B78521) has been documented. ysu.edu

Scope and Objectives of Academic Research Directions for this compound

Future academic research on this compound would likely focus on several key areas:

Development of Novel Synthetic Routes: The primary objective would be to establish a robust, scalable, and cost-effective synthesis for the title compound. This would involve exploring different starting materials and reaction pathways to optimize yield and purity.

Synthesis of Derivative Libraries: Leveraging the carboxylic acid and aromatic ring, researchers could create a library of esters, amides, and other analogues. This would enable the exploration of this chemical scaffold in various applications.

Medicinal Chemistry Applications: A significant research direction would be the incorporation of the 3-Fluoro-4-(methoxymethyl)phenyl moiety into biologically active molecules. The objective would be to evaluate its impact on potency, selectivity, and pharmacokinetic properties, drawing parallels from the utility of similar compounds in developing treatments for conditions like Alzheimer's disease. ossila.com

Materials Science Exploration: The unique electronic properties conferred by the fluorine atom and the potential for hydrogen bonding via the methoxymethyl group suggest that derivatives of this acid could be investigated as components in liquid crystals, polymers, or other functional materials.

Physicochemical Data of Related Compounds

As specific experimental data for this compound is not widely available, the properties of structurally related compounds are presented for context.

Table 1: Physicochemical Properties of 3-Fluoro-4-methoxybenzoic acid

Property Value
CAS Number 403-20-3
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White powder
Melting Point 211-213 °C

Data sourced from references ossila.comsigmaaldrich.comchemicalbook.com

Table 2: Physicochemical Properties of 4-(Methoxymethyl)benzoic acid

Property Value
CAS Number 67003-50-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Data not available
Melting Point Data not available

Data sourced from references chemicalbook.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-5-7-3-2-6(9(11)12)4-8(7)10/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMKJBUFKULHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 3 Fluoro 4 Methoxymethyl Benzoic Acid

Development of Novel Synthetic Strategies for 3-Fluoro-4-(methoxymethyl)benzoic acid and its Precursors

Route A: Synthesis via Benzylic Functionalization

This pathway involves the functionalization of the methyl group of a toluene (B28343) derivative.

Esterification of 3-fluoro-4-methylbenzoic acid: The initial step is the protection of the carboxylic acid functionality to prevent interference in subsequent steps. This is typically achieved through Fischer esterification, reacting 3-fluoro-4-methylbenzoic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst (e.g., H₂SO₄) to yield the corresponding ester.

Benzylic Bromination: The methyl group of the resulting ester is activated for functionalization via free-radical bromination. Using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride leads to the selective formation of methyl 3-fluoro-4-(bromomethyl)benzoate. prepchem.com

Nucleophilic Substitution: The benzylic bromide is a good leaving group, readily displaced by a methoxide (B1231860) nucleophile. The reaction is carried out using sodium methoxide in methanol to yield methyl 3-fluoro-4-(methoxymethyl)benzoate.

Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid. This is achieved by treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to yield the target compound, this compound. chemicalbook.com

Route B: Synthesis via Oxidation of a Benzaldehyde Precursor

This approach leverages the commercially available precursor, 3-fluoro-4-(methoxymethyl)benzaldehyde. bldpharm.com

Oxidation of 3-fluoro-4-(methoxymethyl)benzaldehyde: This is a direct and efficient route where the aldehyde functional group is oxidized to a carboxylic acid. Various oxidizing agents can be employed. A common and effective method is the Baeyer-Villiger oxidation, although it is more typically used for converting ketones to esters. nih.gov More direct oxidation can be achieved with reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in acetone/sulfuric acid). However, milder and more selective reagents are often preferred to avoid over-oxidation or side reactions with other functional groups. Sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) is an excellent choice for the selective oxidation of aldehydes to carboxylic acids.

Design and Implementation of Chemo-, Regio-, and Stereoselective Syntheses

The successful synthesis of this compound hinges on the precise control of selectivity at various stages.

Chemoselectivity: This is paramount in the multi-step synthesis. In Route A, the initial esterification is a chemoselective step that protects the carboxylic acid from the conditions of the subsequent bromination and nucleophilic substitution reactions. The use of NBS is highly chemoselective for the benzylic position over aromatic C-H bonds. In Route B, the choice of oxidizing agent is critical for selectively converting the aldehyde to a carboxylic acid without affecting the ether linkage of the methoxymethyl group or the C-F bond.

Regioselectivity: The regiochemistry is primarily established by the choice of the starting material. The synthesis of the precursor, 3-fluoro-4-methylbenzoic acid, itself requires highly regioselective methods. For instance, the carboxylation of a Grignard reagent derived from 2-fluoro-4-bromotoluene ensures the correct placement of the carboxyl group. prepchem.com The directing effects of the fluorine and methyl substituents on the aromatic ring guide any electrophilic aromatic substitution reactions, ensuring the desired 1,2,4-substitution pattern is achieved and maintained.

Stereoselectivity: The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of more complex derivatives or analogues where chiral centers might be introduced, the principles of stereoselective synthesis would become critical. researchgate.net

Utilization of Organometallic Reagents in Advanced Synthetic Protocols

Organometallic reagents offer powerful and regioselective methods for constructing the carbon framework of the precursors to this compound. organicchemistrydata.org

Grignard Reagents: A key precursor, 3-fluoro-4-methylbenzoic acid, can be synthesized using a Grignard reaction. Starting from 2-fluoro-4-bromotoluene, the corresponding Grignard reagent (3-fluoro-4-methylphenylmagnesium bromide) is formed by reaction with magnesium metal. Subsequent reaction of this organometallic intermediate with carbon dioxide, followed by an acidic workup, provides a direct route to the desired carboxylic acid. prepchem.com This method is highly reliable for introducing the carboxyl group at the site of the original halogen.

Organolithium Reagents: Directed ortho-metalation is another sophisticated strategy. For instance, one could envision a route starting from 1-fluoro-2-(methoxymethyl)benzene. The fluorine atom can direct lithiation to the adjacent ortho position (C3) using a strong base like n-butyllithium. Trapping the resulting aryllithium species with carbon dioxide would directly yield this compound. This approach offers excellent regiocontrol due to the directing ability of the fluorine substituent.

The use of organometallic reagents in the synthesis of fluorinated aromatics is a well-established field, providing versatile pathways for C-C bond formation and functional group introduction. researchgate.netrsc.org

Integration of Green Chemistry Principles in Synthetic Route Optimization

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. dovepress.comtandfonline.com

Atom Economy: Route B, the direct oxidation of 3-fluoro-4-(methoxymethyl)benzaldehyde, generally offers a better atom economy than the multi-step Route A, as it involves fewer steps and reagents.

Use of Safer Solvents and Reagents: Traditional synthesis often employs hazardous solvents like carbon tetrachloride for bromination or benzene (B151609). Green chemistry encourages their replacement with safer alternatives such as heptane (B126788), ethyl acetate, or even solvent-free conditions through mechanochemistry. rsc.org Similarly, replacing toxic chromium-based oxidants with greener alternatives like hydrogen peroxide with a suitable catalyst or sodium chlorite reduces environmental impact. researchgate.net

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, phase-transfer catalysts could be employed to facilitate the nucleophilic substitution of the bromomethyl intermediate, potentially allowing for milder conditions and reduced waste. Catalytic oxidation methods are also a key area of research.

Waste Reduction: Streamlining the synthesis to reduce the number of steps, as exemplified by Route B, directly minimizes waste generation. Optimizing reactions to improve yields and reduce byproduct formation also contributes significantly to waste reduction.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing syntheses with fewer steps (e.g., Route B) to minimize waste.
Atom Economy Favoring addition and oxidation reactions over substitution pathways that generate salt byproducts.
Less Hazardous Synthesis Replacing CrO₃ with NaClO₂ or catalytic H₂O₂ for oxidation; replacing CCl₄ with heptane for bromination.
Designing Safer Chemicals The target molecule itself is designed for specific applications, often in pharmaceuticals, where a high efficacy and low toxicity profile is desired.
Safer Solvents & Auxiliaries Avoiding chlorinated solvents and highly polar aprotic solvents like DMSO where possible; exploring aqueous or alcohol-based systems. rsc.org
Energy Efficiency Optimizing reactions to run at lower temperatures or using microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks While challenging for this specific molecule, this principle encourages sourcing starting materials from bio-based sources.
Reduce Derivatives Route B avoids the protection-deprotection sequence (esterification/saponification) required in Route A.
Catalysis Using catalytic H₂SO₄ for esterification, catalytic CuI for potential cross-coupling reactions, or developing catalytic oxidation systems. acs.org

Optimization of Synthetic Yields and Purity Profiles for this compound

Achieving high yield and purity is critical for the practical application of the synthesized compound. This requires systematic optimization of reaction parameters and purification methods.

Optimization of Synthetic Yields:

The yield of each step in the proposed synthetic routes can be maximized by carefully controlling reaction conditions. A Design of Experiments (DoE) approach can be systematically used to identify optimal parameters.

Reaction Step (Route A)Parameter to OptimizePotential Outcome
Esterification Catalyst loading, Temperature, Reaction timeDrive equilibrium towards product formation, minimize side reactions.
Benzylic Bromination Molar ratio of NBS, Initiator concentration, Light conditionsMaximize mono-bromination, prevent di-bromination and ring bromination.
Nucleophilic Substitution Temperature, Molar ratio of NaOMe, SolventEnsure complete substitution without promoting elimination or other side reactions.
Saponification Base concentration, Temperature, Reaction timeAchieve complete hydrolysis without degradation of the product.

Purity Profiles and Purification Techniques:

Ensuring the high purity of the final product is crucial, particularly for pharmaceutical applications.

Purification of Intermediates: The ester intermediates in Route A are often oils or low-melting solids and are best purified by column chromatography on silica (B1680970) gel.

Purification of Final Product: this compound, being a crystalline solid, is most effectively purified by recrystallization. A suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, can be used to remove impurities. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out. nist.gov

Purity Analysis: The purity of the final compound should be assessed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any minor impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and detect any structurally related impurities.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Melting Point Analysis: A sharp melting point range is indicative of high purity.

By systematically optimizing each synthetic step and employing appropriate purification and analytical techniques, this compound can be prepared with high yield and purity, suitable for its intended applications.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Methoxymethyl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, serving as a precursor to numerous other functionalities. The reactivity of this group in 3-Fluoro-4-(methoxymethyl)benzoic acid is central to its application as a building block.

Esterification Reactions and Formation of Ester Derivatives

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For this compound, this can be achieved through several standard protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). usm.myijstr.org This equilibrium-driven process often requires elevated temperatures and the removal of water to achieve high yields.

Alternatively, heterogeneous catalysts can be employed to facilitate the reaction, offering advantages in terms of catalyst recovery and purification of the product. researchgate.netrsc.org For instance, modified clays (B1170129) or metal-organic frameworks have been shown to effectively catalyze the esterification of substituted benzoic acids. ijstr.orgrsc.org The reaction conditions can be optimized by varying the alcohol, catalyst, and temperature to produce a wide range of ester derivatives.

Table 1: Representative Ester Derivatives of this compound
Ester Derivative NameReactant AlcoholPotential Catalyst
Methyl 3-fluoro-4-(methoxymethyl)benzoateMethanol (B129727)H₂SO₄
Ethyl 3-fluoro-4-(methoxymethyl)benzoateEthanol (B145695)H₂SO₄
Benzyl 3-fluoro-4-(methoxymethyl)benzoateBenzyl alcoholModified Montmorillonite K10 ijstr.org
Isopropyl 3-fluoro-4-(methoxymethyl)benzoateIsopropanolUiO-66-NH₂ researchgate.net

Amidation Reactions and Synthesis of Amide Derivatives

The formation of an amide bond is a critical reaction in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated. This can be accomplished by converting the acid to a more reactive derivative, such as an acyl chloride, or by using a coupling agent. fishersci.co.ukluxembourg-bio.com

Coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. rsc.orgresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. Phosphonium-based reagents like BOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) also serve as excellent coupling agents for generating amides without significant racemization. bachem.com

Table 2: Representative Amide Derivatives of this compound
Amide Derivative NameReactant AmineCommon Coupling Reagent
N-Benzyl-3-fluoro-4-(methoxymethyl)benzamideBenzylamineEDC/HOBt
3-Fluoro-N-(4-fluorophenyl)-4-(methoxymethyl)benzamide4-FluoroanilineDCC rsc.org
3-Fluoro-4-(methoxymethyl)-N-phenylbenzamideAnilineCOMU-collidine luxembourg-bio.com
3-Fluoro-4-(methoxymethyl)phenylmethanoneMorpholineBOP bachem.com

Selective Reduction to Corresponding Alcohols and Aldehydes

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde. The outcome depends on the choice of the reducing agent and the reaction strategy.

Reduction to Primary Alcohols: Powerful hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the direct reduction of carboxylic acids to primary alcohols. byjus.comchemistrysteps.com The reaction is typically performed in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The mechanism involves an initial acid-base reaction to form a lithium carboxylate salt, followed by hydride attack to ultimately yield the primary alcohol, [3-fluoro-4-(methoxymethyl)phenyl]methanol, after an aqueous workup. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. libretexts.org

Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting acid. ncert.nic.in Therefore, direct reduction is often not feasible. A common strategy involves a two-step process. First, the carboxylic acid is converted into a derivative such as an acyl chloride, ester, or Weinreb amide. youtube.com This derivative can then be reduced to the aldehyde using a less reactive or sterically hindered hydride reagent. For instance, acyl chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). masterorganicchemistry.com Similarly, esters and Weinreb amides can be selectively reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.comacs.orgacs.org

Strategies for Activation of the Carboxylic Acid Functionality

To facilitate nucleophilic acyl substitution reactions such as amidation or certain esterifications, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. youtube.com This process is known as activation.

The most common method of activation is the conversion of the carboxylic acid to an acyl chloride. masterorganicchemistry.com This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemistrysteps.comcommonorganicchemistry.comprepchem.com Thionyl chloride converts the carboxylic acid into the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. masterorganicchemistry.com The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles. fishersci.co.uk

In addition to forming acyl chlorides, carboxylic acids can be activated in situ using coupling agents, as discussed in the context of amidation (Section 3.1.2). Reagents like DCC, EDC, and BOP effectively generate a highly reactive intermediate that mimics the reactivity of an acyl halide without the need for its isolation. luxembourg-bio.combachem.com

Reactivity Characteristics of the Fluoro Substituent

The fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and offers a site for specific chemical transformations.

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. core.ac.uk

In the case of this compound, the fluorine atom can act as a leaving group. masterorganicchemistry.com The reactivity of the ring toward SNAr is influenced by the electronic effects of the other two substituents. The carboxylic acid group is electron-withdrawing through both inductive and resonance effects, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. However, it is positioned meta to the fluorine, a location that does not allow it to directly stabilize the negative charge of the Meisenheimer complex through resonance.

Electronic Influence of Fluorine on the Aromatic System's Reactivity

The fluorine atom at the C3 position exerts a significant electronic influence on the aromatic ring of this compound, which is a result of two opposing effects: the inductive effect (-I) and the resonance effect (+M).

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the fluorine (the ipso carbon) and decreases with distance, thus deactivating the ring towards electrophilic attack.

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic pi-system. This donation of electron density, known as a positive mesomeric or resonance effect, partially counteracts the inductive withdrawal. The resonance effect increases electron density primarily at the ortho and para positions relative to the fluorine atom.

The net effect of fluorine on the aromatic system's reactivity is a subject of some nuance. While the strong -I effect generally deactivates the ring, making reactions slower compared to unsubstituted benzene, the +M effect can direct incoming electrophiles to specific positions. In the case of fluorobenzene, electrophilic substitution is often directed to the para position, as the deactivating inductive effect is less pronounced at a greater distance, while the activating resonance effect is still significant. wikipedia.org

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl ether (MOM) group at the C4 position is a common protecting group for hydroxyl functionalities in organic synthesis and exhibits its own characteristic reactivity.

Cleavage Reactions of the Methoxymethyl Ether

The cleavage of the methoxymethyl ether to reveal the corresponding phenol (B47542) is a key transformation. Aromatic MOM ethers display different reactivity compared to their aliphatic counterparts. acs.orgacs.org Various methods have been developed for the deprotection of aromatic MOM ethers under mild conditions, which is crucial for complex molecules with sensitive functional groups.

Several reagents and conditions for the cleavage of aromatic methoxymethyl ethers are summarized in the table below.

Reagent/CatalystConditionsComments
Bismuth trichloride (B1173362) (BiCl3)Acetonitrile/water, 50°CA "green" and cost-effective method that is operationally simple. morressier.com
Zinc bromide (ZnBr2) / n-propylthiol (n-PrSH)-Rapid and selective deprotection with high yields. researchgate.net
Carbon tetrabromide (CBr4) / Triphenylphosphine (PPh3)Aprotic solvent (e.g., ClCH2CH2Cl), 40°CAvoids the in situ generation of HBr, offering a non-acidic alternative. tandfonline.com
Trialkylsilyl triflate (R3SiOTf) / 2,2′-bipyridylAcetonitrileAromatic MOM ethers are first converted to silyl (B83357) ethers, which are then hydrolyzed. acs.orgacs.org

Transformations Involving the Methoxy (B1213986) Moiety

While cleavage is the most common reaction, other transformations involving the methoxy moiety of the methoxymethyl ether are also possible. For instance, under certain conditions, the methoxymethyl group can be converted to other ether functionalities. The use of triethylsilyl triflate (TESOTf) in place of trimethylsilyl (B98337) triflate (TMSOTf) can lead to the direct conversion of aromatic MOM ethers to triethylsilyl (TES) ethers. acs.orgacs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with three groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions. Nucleophilic aromatic substitution is less common for this electron-rich system unless further activated by strongly electron-withdrawing groups.

Analysis of Regioselectivity Directing Effects of Substituents

The position of an incoming electrophile on the aromatic ring is determined by the cumulative directing effects of the existing substituents.

SubstituentPositionTypeDirecting Effect
-COOHC1Deactivatingmeta-director
-FC3Deactivatingortho, para-director
-OCH2OCH3C4Activatingortho, para-director

The carboxylic acid group (-COOH) is a deactivating group and a meta-director, meaning it will direct incoming electrophiles to the C3 and C5 positions relative to itself. vedantu.com The fluorine atom (-F) is a deactivating group but an ortho, para-director, directing to the C2 and C4 positions relative to itself. wikipedia.org The methoxymethyl ether group (-OCH2OCH3), being an ether, is an activating group and an ortho, para-director, directing to the C3 and C5 positions relative to itself. organicchemistrytutor.com

In this compound, the available positions for substitution are C2, C5, and C6. The directing effects of the three substituents will either reinforce or oppose each other at these positions.

Position C2: ortho to -COOH (unfavorable), ortho to -F (favorable), meta to -OCH2OCH3 (neutral).

Position C5: meta to -COOH (favorable), meta to -F (neutral), ortho to -OCH2OCH3 (favorable).

Position C6: para to -COOH (unfavorable), para to -F (favorable), meta to -OCH2OCH3 (neutral).

Considering the powerful activating and ortho, para-directing nature of the ether group, substitution is most likely to occur at the position most strongly activated by it, which is C5. The meta-directing effect of the carboxylic acid also favors this position. The directing effect of the fluorine atom to C6 might lead to a minor product. Steric hindrance from the adjacent methoxymethyl group could also influence the outcome.

Halogenation and Nitration Studies

Nitration: The nitration of benzoic acid typically yields the meta-nitro product. vedantu.comquora.com In the case of this compound, the strong activating effect of the methoxymethyl group at C4 would likely overcome the deactivating effect of the carboxylic acid and direct the incoming nitro group. As analyzed above, the C5 position is electronically favored by both the methoxymethyl and carboxylic acid groups. Therefore, the major product of nitration is predicted to be 3-Fluoro-5-nitro-4-(methoxymethyl)benzoic acid .

Halogenation: Similar to nitration, halogenation is an electrophilic aromatic substitution reaction. The regiochemical outcome would be governed by the same directing effects. Therefore, the major product of halogenation (e.g., bromination or chlorination) is also predicted to be the corresponding 5-halo derivative, for instance, 5-Bromo-3-fluoro-4-(methoxymethyl)benzoic acid . The reaction would likely require a Lewis acid catalyst to activate the halogen. masterorganicchemistry.com

It is important to note that these are predictions based on established principles of organic chemistry, and the actual product distribution would need to be confirmed by experimental studies.

Metal-Catalyzed Transformations Involving this compound

Advanced Cross-Coupling Reactions for Further Functionalization

No published data is available on the use of this compound in advanced cross-coupling reactions.

Carbon-Hydrogen Bond Activation Strategies for Selective Derivatization

No published data is available on the application of carbon-hydrogen bond activation strategies for the derivatization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Methoxymethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for elucidating the detailed structure and dynamics of molecules in solution and the solid state. By exploiting the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for mapping out the covalent framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupled protons. For 3-Fluoro-4-(methoxymethyl)benzoic acid, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, aiding in their assignment. For instance, the proton at position 5 would show a correlation with the proton at position 2 and the proton at position 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. The HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton to its corresponding carbon atom, the methylene (B1212753) protons of the methoxymethyl group to the methylene carbon, and the methyl protons to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons of the methoxymethyl group to the aromatic carbon at position 4 and the methoxy carbon.

Correlations from the aromatic protons to adjacent and more distant carbon atoms, which would confirm the substitution pattern on the benzene ring.

A correlation from the proton at position 2 to the carboxylic carbon, confirming its proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of flexible parts of the molecule, such as the methoxymethyl group, and for studying intermolecular interactions. A NOESY spectrum could reveal through-space interactions between the methylene protons and the aromatic proton at position 5, providing insights into the rotational preference of the methoxymethyl substituent.

2D NMR Experiment Purpose Expected Key Correlations for this compound
COSY Identifies coupled protons (¹H-¹H)Aromatic H-2 to H-6; Aromatic H-5 to H-6
HSQC Correlates directly bonded ¹H and ¹³CAromatic protons to their respective carbons; Methylene protons to methylene carbon; Methyl protons to methoxy carbon
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds)Methylene protons to C-4 and methoxy carbon; Aromatic protons to neighboring carbons and the carboxylic carbon
NOESY Reveals through-space proximity of protonsMethylene protons to aromatic H-5; Potential intermolecular correlations in concentrated samples

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for electronic effects within the molecule and for detecting intermolecular interactions.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at position 3. The precise chemical shift would be influenced by the electron-donating methoxymethyl group at the para position and the electron-withdrawing carboxylic acid group at the meta position. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-5). The magnitude of these coupling constants (J-coupling) provides further structural information. For instance, the ortho coupling (³JH-F) is typically larger than the meta coupling (⁴JH-F).

Parameter Description Expected Information for this compound
Chemical Shift (δ) Indicates the electronic environment of the fluorine atom.A single resonance, with its position reflecting the combined electronic effects of the substituents.
Coupling Constants (J) Shows through-bond interactions with nearby protons.Multiplet structure due to coupling with H-2 and H-5, providing confirmation of the substitution pattern.
Linewidth Can indicate dynamic processes or intermolecular interactions.Broader lines in the presence of aggregation or hydrogen bonding.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and ssNMR can readily distinguish between them.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms: The ¹³C and ¹⁹F chemical shifts in the solid state are highly sensitive to the local packing environment. Thus, different polymorphs will generally give rise to distinct ssNMR spectra.

Determine the number of molecules in the asymmetric unit: Crystallographically inequivalent molecules in the unit cell will often have different chemical shifts, leading to a multiplication of peaks in the ssNMR spectrum.

Probe intermolecular interactions: Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to study through-space dipolar couplings between nuclei, providing information on intermolecular contacts, including hydrogen bonding. For instance, ¹H-¹⁹F and ¹H-¹³C correlation experiments in the solid state could reveal proximity between the carboxylic acid proton of one molecule and the fluorine or carbonyl carbon of a neighboring molecule, providing direct evidence for the hydrogen-bonding network.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecular environment, including hydrogen bonding.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
Carboxylic Acid (O-H) Stretching3300 - 2500 (broad)The broadness is a hallmark of hydrogen bonding.
Carboxylic Acid (C=O) Stretching1710 - 1680The position is sensitive to conjugation and hydrogen bonding.
Carboxylic Acid (C-O) Stretching1320 - 1210Often coupled with O-H in-plane bending.
Aromatic C-F Stretching1250 - 1100A strong band, characteristic of the C-F bond.
Ether (C-O-C) Asymmetric Stretching1275 - 1200Characteristic of the methoxymethyl group.
Ether (C-O-C) Symmetric Stretching1150 - 1085
Aromatic C=C Stretching1600 - 1450Multiple bands are expected in this region.
Aromatic C-H Out-of-plane Bending900 - 675The pattern can be indicative of the substitution pattern.

The presence and nature of hydrogen bonding in this compound can be inferred from several features in its vibrational spectra.

Intermolecular Hydrogen Bonding: Carboxylic acids in the solid state and in non-polar solvents typically exist as hydrogen-bonded dimers. This strong intermolecular interaction has a profound effect on the O-H and C=O stretching vibrations.

O-H Stretching: The most dramatic evidence for hydrogen bonding is the appearance of a very broad and intense absorption band in the IR spectrum in the region of 3300-2500 cm⁻¹. This is due to the stretching of the hydrogen-bonded O-H group.

C=O Stretching: The formation of a hydrogen-bonded dimer typically shifts the C=O stretching frequency to a lower wavenumber (red-shift) compared to the monomeric form. This is because the hydrogen bond weakens the C=O double bond.

Intramolecular Hydrogen Bonding: While less likely to be the dominant interaction in this molecule compared to the strong carboxylic acid dimerization, the possibility of weak intramolecular interactions, such as a C-H···F or C-H···O hydrogen bond involving the methoxymethyl group, could lead to subtle shifts in the corresponding vibrational frequencies. However, the most significant spectroscopic features will be dominated by the intermolecular carboxylic acid hydrogen bonds.

The study of how these vibrational frequencies shift upon changes in concentration, solvent polarity, or temperature can provide further insights into the strength and nature of these non-covalent interactions.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio of ions, which allows for the elucidation of a molecule's structure and fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a compound. For this compound (C9H9FO3), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula. nih.gov This level of precision is critical in differentiating between isomers or compounds with very similar masses. nih.gov

While specific HRMS data for this compound is not widely published, the expected values can be calculated and would be confirmed experimentally to validate the compound's identity.

Table 1: Theoretical High-Resolution Mass Data for this compound

Ion Species Chemical Formula Calculated m/z
[M+H]⁺ C₉H₁₀FO₃⁺ 185.0608
[M+Na]⁺ C₉H₉FO₃Na⁺ 207.0428
[M-H]⁻ C₉H₈FO₃⁻ 183.0463

Interactive data table.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Specific Structural Features

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, involving the isolation of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This method provides detailed information about the connectivity of atoms within a molecule. nih.gov

For this compound, the fragmentation pathway can be predicted based on the known behavior of benzoic acids and related compounds. Upon protonation, benzoic acid derivatives typically undergo fragmentation by losing water and/or carbon monoxide. fu-berlin.deresearchgate.net The methoxymethyl group introduces additional fragmentation possibilities.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound would likely involve the following steps:

Loss of water (-18 Da): The initial loss of H₂O from the carboxylic acid group is a common fragmentation step for protonated benzoic acids. fu-berlin.de

Loss of formaldehyde (B43269) (-30 Da): Cleavage of the methoxymethyl group can result in the loss of formaldehyde (CH₂O).

Loss of a methoxy radical (-31 Da): The methoxymethyl group could also fragment to lose a methoxy radical (•OCH₃).

Decarboxylation (-44 Da): Loss of CO₂ from the carboxylic acid group is another characteristic fragmentation.

Loss of carbon monoxide (-28 Da): Following the loss of water, the subsequent loss of CO is a known pathway for benzoic acids. fu-berlin.de

Analyzing the m/z values of these fragments allows for the reconstruction of the molecule's structure and confirmation of its functional groups. nih.gov The development of sensitive LC-MS/MS methods has proven effective for the direct determination and quantification of various fluorobenzoic acids. researchgate.nets4science.at

Table 2: Predicted MS/MS Fragmentation of [C₉H₁₀FO₃+H]⁺

Precursor Ion (m/z) Proposed Fragment Fragment Formula Fragment m/z
185.0608 [M+H - H₂O]⁺ C₉H₈FO₂⁺ 167.0503
185.0608 [M+H - CH₂O]⁺ C₈H₈FO₂⁺ 155.0503
185.0608 [M+H - CO₂]⁺ C₈H₁₀FO⁺ 141.0710
167.0503 [M+H - H₂O - CO]⁺ C₈H₈FO⁺ 139.0554

Interactive data table.

X-ray Crystallography and Solid-State Structural Analysis

Elucidation of Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not available in the reviewed literature, the packing and intermolecular interactions can be inferred from studies on closely related benzoic acid derivatives. researchgate.netresearchgate.net

Hydrogen Bonding: A predominant interaction in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netdoaj.org This R²₂(8) graph-set notation is a highly robust and common feature. researchgate.net

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, where the planes of the benzene rings of adjacent molecules are arranged in a face-to-face or offset manner. researchgate.net

Other Weak Interactions: Additional stability in the crystal lattice can be provided by weaker interactions such as C-H···O and C-H···F hydrogen bonds. nih.gov The presence of the fluorine and oxygen atoms in this compound makes these interactions highly probable.

Studies on compounds like 4-nitro-2-(trifluoromethyl)benzoic acid show how molecules pack together in the solid state through hydrogen bonding between the carboxylic acid hydrogen and the carbonyl oxygen of a neighboring molecule, forming a dimer. researchgate.net Similarly, the crystal structure of 3-fluoro-4-methylbenzoic acid reveals that pairs of molecules are linked via O—H⋯O hydrogen bonding into dimers. researchgate.net

Detailed Conformation Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is determined by a balance of intramolecular and intermolecular forces. For substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group. nih.gov

In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize resonance stabilization. researchgate.net However, steric hindrance from ortho-substituents can force the carboxyl group to twist out of the plane. researchgate.netdoaj.org In this compound, the fluorine atom is in the meta position relative to the carboxyl group, so significant steric hindrance is not expected. Therefore, a relatively planar conformation is likely. For example, in 3-fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is only 6.2(1)°. researchgate.net In contrast, a study on 2-fluoro-4-(methoxycarbonyl)benzoic acid showed that the carboxylic acid group is not coplanar with the benzene ring, having a dihedral angle of 20.18 (36)°. nih.gov

The conformation of the methoxymethyl group would also be determined, including the torsion angles of the C-C-O-C chain, which would likely adopt a low-energy staggered conformation.

Studies on Polymorphism and Co-crystallization Phenomenon

Polymorphism: This is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. The study of polymorphism is crucial, particularly in the pharmaceutical industry. rsc.org Benzoic acid and its derivatives are known to exhibit polymorphism. rsc.orgmdpi.com For example, a molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine (B144475) was found to exist in two different polymorphic forms, differing in the packing of their dimeric units. rsc.org Different crystallization techniques, such as crystallization from solution versus mechanical grinding, can yield different polymorphs. rsc.org

Co-crystallization: Co-crystals are crystalline structures composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. mdpi.com Benzoic acid derivatives are frequently used as co-formers in co-crystallization studies due to their ability to form robust hydrogen bonds. nih.govresearchgate.netacs.org They readily form co-crystals with N-containing bases, for instance. rsc.org While specific co-crystallization studies involving this compound were not found, its chemical structure suggests it would be a suitable candidate for forming co-crystals with various other molecules to modify its physicochemical properties.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-(methoxycarbonyl)-2-fluorobenzoic acid
3-fluoro-4-methylbenzoic acid
4-nitro-2-(trifluoromethyl)benzoic acid
3-fluorobenzoic acid
4-acetylpyridine
Benzoic acid

Interactive data table.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable to synthesized enantiomers)

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the chiroptical spectroscopy of chiral derivatives of this compound. This investigation aimed to identify studies involving the synthesis of enantiomerically pure forms of this compound or its derivatives and their subsequent analysis using techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD).

Therefore, this section cannot provide detailed research findings, data tables, or discussion on the chiroptical properties of enantiomers of this compound, as such information does not appear to be present in the accessible scientific domain. Further research would be required to synthesize the relevant chiral compounds and perform these specialized spectroscopic analyses.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methoxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By employing methods like Density Functional Theory (DFT), we can predict the geometry and electronic characteristics of 3-Fluoro-4-(methoxymethyl)benzoic acid.

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are a reliable method for determining the optimized geometry of organic molecules. For substituted benzoic acids, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are of key interest.

Based on studies of similar compounds, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, the benzene ring is expected to be nearly planar. However, the carboxylic acid group may exhibit a slight dihedral angle with respect to the benzene ring due to steric and electronic interactions with the adjacent fluorine atom. The methoxymethyl group, being relatively flexible, will also adopt a low-energy conformation.

The electronic properties are significantly influenced by the substituents. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. The methoxymethyl group, with its ether linkage, can act as a weak electron-donating group through resonance. These opposing effects will create a nuanced electron distribution across the molecule.

Table 1: Predicted Optimized Geometric Parameters of this compound (based on analogous compounds)

This table is interactive. Click on the headers to sort the data.

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC-COOH~1.49 Å
Bond LengthC-CH2OCH3~1.51 Å
Bond AngleF-C-C~118°
Bond AngleC-C-COOH~121°
Dihedral AngleRing-COOH~15-25°

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxymethyl and carboxyl groups, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atom attached to the electron-withdrawing fluorine atom.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In a study of the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.8 eV, indicating a relatively stable molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (based on analogous compounds)

This table is interactive. Click on the headers to sort the data.

ParameterPredicted ValueImplication
HOMO Energy~ -6.5 eVRegion of nucleophilic attack
LUMO Energy~ -1.7 eVRegion of electrophilic attack
HOMO-LUMO Gap~ 4.8 eVHigh kinetic stability

Conformational Analysis and Energy Landscape Mapping

The flexibility of the methoxymethyl and carboxylic acid substituents necessitates a thorough conformational analysis to identify the most stable arrangements of the molecule.

Torsional scans, performed by systematically rotating specific dihedral angles and calculating the corresponding energy, are used to map the potential energy surface of a molecule. For this compound, the key torsional angles are associated with the C-C bond connecting the carboxylic acid to the ring and the C-O bonds of the methoxymethyl group.

Studies on ortho-fluorinated benzoic acids have shown that the carboxylic acid group tends to be nearly coplanar with the benzene ring to maximize conjugation. However, steric hindrance from the ortho-fluoro substituent can lead to a slight out-of-plane rotation. The methoxymethyl group has more rotational freedom, and its preferred conformation will be a balance between steric effects and potential intramolecular interactions.

Intramolecular interactions can play a significant role in stabilizing certain conformations. In this compound, a potential intramolecular hydrogen bond could exist between the hydrogen of the carboxylic acid and the fluorine atom. However, computational studies on 2-fluorobenzoic acid suggest that such an interaction is weak and may not be the dominant factor in determining the preferred conformation. rsc.org More likely are stabilizing interactions involving the methoxymethyl group, though these would need to be quantified through detailed calculations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful means to investigate the step-by-step process of chemical reactions, including the identification of transient intermediates and high-energy transition states. A common reaction for benzoic acids is esterification.

A DFT study on the esterification of p-nitrobenzoic acid with n-butanol provides a model for understanding this reaction for substituted benzoic acids. researchgate.net The reaction typically proceeds through a tetrahedral intermediate. The presence of substituents on the benzene ring can influence the reaction rate by altering the electron density at the carboxyl carbon.

Computational Studies of Esterification and Amidation Reaction Pathways

Esterification and amidation are fundamental reactions of carboxylic acids. Computational studies, typically employing Density Functional Theory (DFT), can model the reaction pathways for the conversion of this compound into its corresponding esters and amides. These studies would involve locating the transition state structures and calculating the activation energies for both acid- and base-catalyzed mechanisms. The influence of the fluoro and methoxymethyl substituents on the reaction barriers can be quantified, providing insights into their electronic effects on the reactivity of the carboxyl group.

Reaction PathwayCatalystCalculated Activation Energy (kJ/mol)Rate-Determining Step
EsterificationH+Data not availableTetrahedral intermediate formation
Esterification-Data not availableProton transfer
AmidationNoneData not availableTetrahedral intermediate formation
AmidationDCCData not availableO-acylisourea formation

Note: The data in this table is illustrative of what would be obtained from specific computational studies, which are not yet publicly available in the searched literature.

Investigation of Aromatic Substitution Mechanisms on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. Computational chemistry can be used to predict the regioselectivity of such reactions by calculating the energies of the sigma-complex intermediates (arenium ions) for substitution at the available positions on the ring. The directing effects of the fluoro, methoxymethyl, and carboxylic acid groups can be systematically evaluated. These calculations often reveal that the positions ortho and para to activating groups and meta to deactivating groups are favored.

Position of SubstitutionRelative Energy of Sigma Complex (kJ/mol)Predicted Major Product
C-2Data not available
C-5Data not available
C-6Data not available

Note: This table illustrates the type of data generated from computational investigations into aromatic substitution mechanisms. Specific values for this compound are not available in the current literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

Calculated NMR Chemical Shifts and Coupling Constants for Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for this compound. These calculated values, when compared to experimental spectra, can confirm structural assignments and provide a deeper understanding of the electronic environment of the nuclei.

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
1H (various)Data not availableData not available
13C (various)Data not availableData not available

Note: The table demonstrates how theoretical and experimental NMR data would be compared. Such specific data for this compound is not presently found in the searched literature.

Vibrational Frequency Calculations for IR and Raman Band Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. orientjchem.orgorientjchem.orgresearchgate.net These theoretical spectra, when compared with experimental IR and Raman spectra, allow for the precise assignment of observed vibrational bands to specific molecular motions, such as C=O stretching, O-H bending, and C-F stretching. orientjchem.orgorientjchem.org

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
O-H StretchData not availableData not available
C=O StretchData not availableData not available
C-F StretchData not availableData not available

Note: This table is a template for the comparison of calculated and experimental vibrational data. Specific data for the target compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Solution

While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into their behavior in a solvent environment. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal information about its solvation structure, conformational dynamics, and intermolecular interactions, such as hydrogen bonding with solvent molecules. ajchem-a.com These simulations can bridge the gap between theoretical calculations on isolated molecules and their behavior in real-world chemical systems.

PropertySimulation SolventKey Finding
Solvation Shell StructureWaterData not available
Conformational FlexibilityDMSOData not available
Hydrogen Bond DynamicsWaterData not available

Note: The data presented in this table is representative of findings from molecular dynamics simulations. Specific simulation results for this compound are not available in the public domain.

Applications of 3 Fluoro 4 Methoxymethyl Benzoic Acid As a Synthetic Building Block and Precursor

Role in the Synthesis of Advanced Organic Intermediates

Precursor for the Construction of Complex Heterocyclic Ring Systems

There is a notable absence of specific examples in the peer-reviewed scientific literature where 3-Fluoro-4-(methoxymethyl)benzoic acid is used as a primary precursor for the construction of complex heterocyclic ring systems. While benzoic acid derivatives are fundamental starting materials for a wide array of nitrogen, oxygen, and sulfur-containing heterocycles, the direct application of this particular fluorinated and methoxymethyl-substituted compound in this context is not well-reported.

Integration into Polyaromatic Architectures and Extended Conjugated Systems

No specific studies were identified that describe the integration of this compound into polyaromatic architectures or extended conjugated systems. The synthesis of such materials typically relies on specific monomers designed for polymerization or cross-coupling reactions, and the utilization of this compound for these purposes has not been documented in the available scientific literature.

Utilization in Materials Science Research

The application of this compound in the field of materials science is not well-established in the current body of scientific research. The subsequent sections reflect the lack of specific findings in these specialized areas.

Incorporation into Functional Polymers and Copolymers with Tunable Properties

A thorough search of scientific databases reveals no instances of this compound being utilized as a monomer or co-monomer in the synthesis of functional polymers or copolymers. Consequently, there is no available data on the properties of polymers that would incorporate this specific chemical structure, and thus no research on any tunable properties has been reported.

Precursor for Liquid Crystal Systems or Optoelectronic Materials

There is no documented evidence to suggest that this compound has been employed as a precursor in the development of liquid crystal systems or optoelectronic materials. The design of molecules for these applications requires specific structural features to induce mesogenic phases or desired electronic properties, and the utility of this compound for such purposes has not been reported in the scientific literature.

Ligand Design for Metal-Organic Frameworks (MOFs) or Coordination Polymers (if applicable)

While substituted benzoic acids are frequently used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, there are no specific reports of this compound being used in this capacity. As a result, there is no data on the potential structures or properties of MOFs or coordination polymers that could be synthesized from this particular ligand.

Development of Chemical Probes and Ligands for Non-Biological Applications (e.g., catalysis)

The carboxylic acid group in this compound can serve as a versatile anchor for immobilization onto solid supports or for coordination with metal centers in catalysts. The presence of the fluorine atom can modulate the electronic properties of the benzoic acid, influencing its acidity and coordination behavior. Furthermore, the methoxymethyl group offers an additional site for chemical modification, potentially allowing for the fine-tuning of the steric and electronic environment of a resulting ligand or probe.

Design of Chiral Auxiliaries and Ligands for Asymmetric Synthesis (if applicable)

Currently, there is no specific literature demonstrating the application of this compound in the design of chiral auxiliaries or ligands for asymmetric synthesis. However, the field of asymmetric catalysis often utilizes chiral ligands derived from aromatic carboxylic acids. The synthesis of such ligands could potentially involve the derivatization of this compound with a chiral moiety. The fluorine substituent could play a role in influencing the stereoselectivity of catalytic reactions by altering the electronic environment of the catalytic center.

Use as Probes for Mechanistic Studies in Organic Reactions

The use of fluorinated compounds as probes in mechanistic studies is a well-established technique, primarily for ¹⁹F NMR spectroscopy. Although no studies have been identified that specifically employ this compound for this purpose, its fluorine atom could serve as a sensitive reporter for changes in the local electronic environment during a chemical reaction. This would allow for the monitoring of reaction kinetics and the detection of transient intermediates, providing valuable insights into reaction mechanisms.

Applications in Agrochemical and Specialty Chemical Synthesis (at the academic discovery and intermediate stages)

Fluorinated benzoic acids are recognized as important intermediates in the synthesis of agrochemicals and specialty chemicals. While direct applications of this compound are not extensively documented in academic literature, related compounds have been noted for their role in the development of new active ingredients. For instance, fluorinated benzoic acids are precursors to various benzoheterocyclic compounds which are useful as antibacterial agents.

The synthesis of novel agrochemicals often involves the incorporation of fluorinated aromatic rings to enhance biological activity and metabolic stability. This compound represents a potential building block in this context, offering a unique combination of substituents for the exploration of new chemical space in the search for effective pesticides and herbicides. Chinese patents suggest that fluorinated benzoic acid derivatives are important intermediates in the preparation of drugs and pesticides.

The table below summarizes the potential, though not explicitly documented, applications of this compound based on the properties of analogous compounds.

Application Area Potential Role of this compound Rationale based on Analogous Compounds
Catalysis Precursor to ligands for metal-catalyzed reactions.The carboxylic acid can coordinate to metal centers, and the fluorine atom can modulate catalyst electronics.
Asymmetric Synthesis Building block for chiral ligands.Derivatization with chiral auxiliaries could lead to new ligands for stereoselective transformations.
Mechanistic Studies ¹⁹F NMR probe for reaction monitoring.The fluorine atom provides a spectroscopic handle to study reaction pathways and kinetics.
Agrochemicals Intermediate for novel pesticides and herbicides.Fluorinated aromatics are key components in many modern agrochemicals to improve efficacy.
Specialty Chemicals Precursor for functional materials and polymers.The unique electronic properties of the fluorinated ring can be imparted to larger molecules.

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methoxymethyl Benzoic Acid Research

Exploration of More Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's shift towards green chemistry principles is driving research into more sustainable methods for synthesizing compounds like 3-Fluoro-4-(methoxymethyl)benzoic acid. uniroma1.itbeilstein-journals.org Future efforts will likely focus on replacing traditional, often harsh, synthetic routes with more environmentally friendly alternatives. This includes the development of catalytic systems that minimize waste and the use of safer, renewable solvents. beilstein-journals.org For instance, moving away from multi-step procedures that generate significant waste towards more streamlined, one-pot syntheses is a key objective. google.comgoogle.com Research into novel fluorination techniques that avoid hazardous reagents is also a critical area. arkat-usa.orgresearchgate.net The goal is to design processes that are not only efficient and cost-effective on a commercial scale but also have a minimal ecological footprint, aligning with the core tenets of sustainable chemical manufacturing. uniroma1.itgoogle.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To improve the synthesis of this compound, future research will increasingly focus on integrating its production into continuous flow chemistry and automated platforms. polimi.it Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and greater scalability. polimi.ituc.pt This technology is particularly beneficial for handling potentially hazardous reagents or intermediates. Automated synthesis platforms can further enhance efficiency and reproducibility, which is crucial for creating libraries of derivatives for high-throughput screening in drug discovery. nih.govbeilstein-journals.org The automated synthesis of related fluorinated compounds, such as radiolabeled probes for PET imaging, has already demonstrated the power of this approach, providing high yields and purity in a fraction of the time required for manual synthesis. nih.govnih.gov Applying these technologies to this compound could accelerate the discovery and development of new applications.

Advanced Derivatization Strategies for the Creation of Novel Functional Materials

The unique electronic properties imparted by the fluorine atom make this compound an attractive building block for novel functional materials. psu.edursc.org Future research will explore advanced derivatization strategies to incorporate this moiety into a variety of complex structures. For example, its use as a linker in the synthesis of metal-organic frameworks (MOFs) could yield materials with tailored porosity and hydrophobicity, suitable for applications in gas capture or water purification. mdpi.com The strategic introduction of fluorine can significantly alter the physical and chemical properties of organic molecules, leading to materials with enhanced thermal stability, specific liquid crystal phases, or unique optical properties. psu.eduresearchgate.net Furthermore, derivatives such as hydrazides and oxadiazoles (B1248032) synthesized from fluorinated benzoic acids have shown potential in antimicrobial applications, opening another avenue for derivatization and functional material development. ossila.com

Development of Comprehensive Structure-Reactivity Relationships for Substituted Fluorinated Benzoic Acids

A fundamental understanding of how molecular structure dictates chemical reactivity is crucial for designing new molecules with desired properties. Future research will focus on developing comprehensive structure-reactivity relationships for the broader class of substituted fluorinated benzoic acids, including this compound. lookchem.com The presence of a fluorine atom significantly influences the molecule's acidity, conformation, and intermolecular interactions. nih.govglobalauthorid.comresearchgate.net Systematic studies, combining experimental data with computational analysis, can elucidate the intricate effects of substituent position and nature on these properties. nih.gov For instance, understanding how different substituents interact with the carboxylic group and the fluorine atom can help predict a derivative's metabolic fate or its binding affinity to a biological target. nih.gov Such quantitative structure-activity relationship (QSAR) models are invaluable in medicinal chemistry and agrochemical research for rationally designing more effective and safer compounds. nih.govpsu.eduresearchgate.netnih.govdergipark.org.tr

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The rational design of new derivatives of this compound will be increasingly driven by synergistic approaches that combine computational modeling with experimental validation. Quantum chemical methods, such as Density Functional Theory (DFT), can provide detailed insights into the potential energy landscapes, molecular structures, and electronic properties of these molecules, guiding experimental efforts. nih.govglobalauthorid.comresearchgate.net Computational tools like molecular docking and dynamics simulations can predict how derivatives will interact with biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov This synergy accelerates the design-build-test-learn cycle, reducing the time and resources required to develop new drugs or materials. By predicting properties and biological activities before synthesis, researchers can focus on compounds with the highest potential for success. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-4-(methoxymethyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of a benzoic acid scaffold. Key steps may include:
  • Fluorination : Electrophilic aromatic substitution (e.g., using F₂ or fluorinating agents like Selectfluor™) at the meta-position relative to the carboxylic acid group .
  • Methoxymethyl Introduction : Alkylation of a hydroxyl group using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethyl acetate (solubility: ~210–211°C melting point observed in related fluorinated benzoates) .
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to minimize side reactions (e.g., ester hydrolysis).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • NMR Spectroscopy : ¹⁹F NMR for fluorine environment analysis (δ ~ -110 to -120 ppm for aromatic fluorine) and ¹H NMR to confirm methoxymethyl protons (δ ~3.3–3.5 ppm for OCH₃ and 4.5–4.7 ppm for CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₉H₉FO₃: 184.16 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate for APIs : Used in synthesizing retinoid analogs (e.g., RARγ agonists like BMS 961) via amide coupling reactions .
  • Fluorinated Probes : The fluorine atom enhances metabolic stability and bioavailability in drug candidates targeting neurological diseases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron density and identify reactive sites. The fluorine atom’s electron-withdrawing effect directs nucleophiles to the para-position relative to the methoxymethyl group .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents like DMSO .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate data using differential scanning calorimetry (DSC) and account for solvent impurities (e.g., residual ethyl acetate lowers observed melting points) .
  • Crystallography : Single-crystal X-ray diffraction to confirm polymorphism or solvate formation .

Q. What strategies improve regioselectivity in derivatizing the benzoic acid core?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to direct functionalization to the methoxymethyl/fluorine-bearing ring .
  • Catalysis : Use Pd-catalyzed C–H activation for late-stage diversification (e.g., Suzuki-Miyaura coupling with boronic acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.